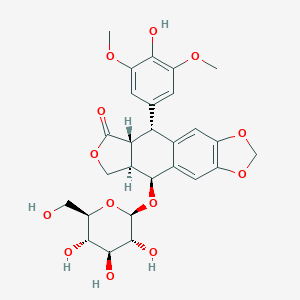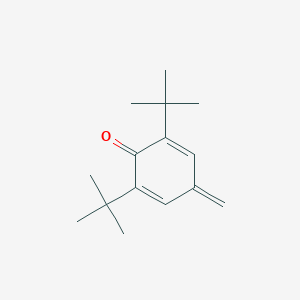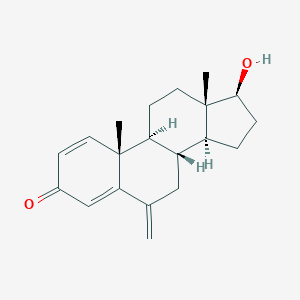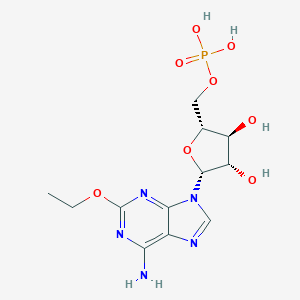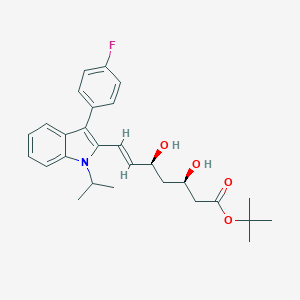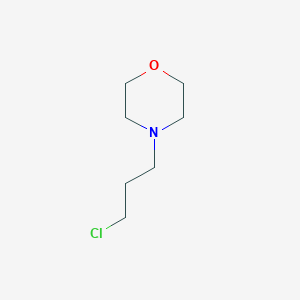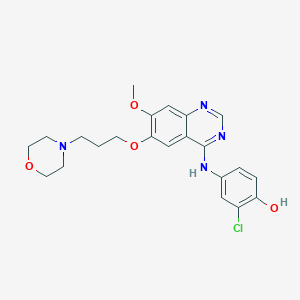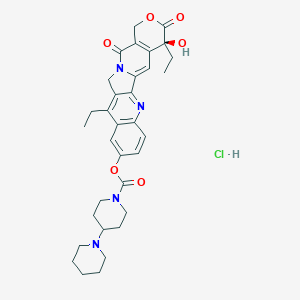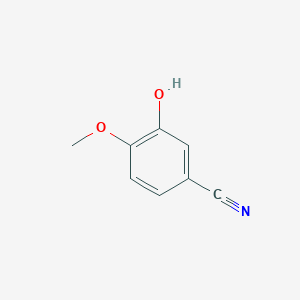
Idarubicinol
概要
説明
Idarubicinol is a DNA-intercalating analog of daunorubicin which has an inhibitory effect on nucleic acid synthesis and interacts with the enzyme topoisomerase II . It is a sterile, semi-synthetic, preservative-free solution (PFS) antineoplastic anthracycline for intravenous use .
Synthesis Analysis
The formation of idarubicinol from idarubicin involves the reduction of idarubicin via carbonyl and aldo–keto reductases . The enzyme expression pattern differed among the cell lines with dominant expression of CBR1/3 in HEK293 and MCF-7 and very high expression of AKR1C3 in HepG2 cells .
Molecular Structure Analysis
The molecular formula of Idarubicinol is C26H29NO9 . The structural formula is as follows: (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-8,10-dihydro-7H-tetracene-5,12-dione .
Chemical Reactions Analysis
Idarubicinol is formed from idarubicin through a reductive process involving the aldo–keto reductases AKR1A1, AKR1B1, and AKR1C3 and the carbonyl reductases CBR1/3 . The formation of idarubicinol in different cell lines and its inhibition by known inhibitors of these enzymes has been investigated .
Physical And Chemical Properties Analysis
The molecular weight of Idarubicinol is 499.5 g/mol . It is a monosaccharide derivative, an anthracycline antibiotic, and a deoxy hexoside .
科学的研究の応用
1. Treatment of Acute Myeloid Leukemia (AML) Idarubicinol, known as Idarubicin, is primarily used as an anthracycline antineoplastic agent in the treatment of AML in adults. It has shown effectiveness in inducing remission in patients with this type of leukemia .
Combination Therapy for Leukemia
It is used in combination with other drugs such as 1-β-d-arabinofuranosylcytosine (ara-C) for the treatment of relapsed or refractory acute nonlymphocytic leukemia, acute lymphoblastic leukemia, or chronic myelogenous leukemia in blast crisis .
Pediatric Leukemia Treatment
Studies have been initiated to evaluate Idarubicin’s effectiveness in children with leukemia, particularly those in second or subsequent relapses .
High-Dose Induction Therapy
Research suggests that higher doses of Idarubicin may improve remission rates in AML patients, leading to its recommendation as a standard induction therapy .
Oral Administration for Solid Tumors
Idarubicin has been trialed as a single oral dose for patients with various solid tumors, exploring its efficacy and tolerability outside of leukemia treatment .
作用機序
Target of Action
4-Demethoxydaunorubicinol, also known as Idarubicinol, primarily targets DNA within cancer cells. It intercalates into DNA strands, disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and repair . This interference prevents the proper unwinding and replication of DNA, leading to cell death.
Mode of Action
Idarubicinol inserts itself between DNA base pairs, stabilizing the DNA-topoisomerase II complex and preventing the re-ligation of DNA strands. This action results in DNA strand breaks and inhibits the synthesis of macromolecules necessary for cell survival . The compound’s strong binding capacity to DNA enhances its efficacy in inducing DNA strand breaks compared to other anthracyclines .
Biochemical Pathways
The primary biochemical pathway affected by Idarubicinol is the DNA replication pathway. By inhibiting topoisomerase II, Idarubicinol disrupts the normal replication and transcription processes. This leads to the activation of DNA damage response pathways, including the p53 pathway, which can induce apoptosis (programmed cell death) in cancer cells .
Pharmacokinetics
Idarubicinol exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME). It is more lipophilic than its parent compound, Idarubicin, which enhances its cellular uptake and bioavailability . The compound is metabolized in the liver and excreted primarily through the bile and urine .
Result of Action
The molecular and cellular effects of Idarubicinol include the induction of DNA strand breaks, inhibition of DNA synthesis, and activation of apoptosis pathways. These actions result in the effective killing of cancer cells, particularly in leukemic conditions . The compound’s ability to accumulate intracellularly and bind strongly to DNA contributes to its potent antileukemic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other cellular components can influence the stability and efficacy of Idarubicinol. For instance, the compound’s stability may be affected by the acidic environment of lysosomes, where it can be sequestered and potentially inactivated . Additionally, the presence of efflux pumps in multidrug-resistant cells can reduce the intracellular concentration of Idarubicinol, impacting its efficacy .
Idarubicinol’s unique properties and mechanisms make it a valuable agent in the treatment of certain cancers, particularly acute leukemias. Its ability to effectively disrupt DNA processes and induce cell death highlights its potential in cancer therapy.
: Europe PMC : Springer : Wikipedia
Safety and Hazards
Idarubicinol, like other anthracyclines, can cause myocardial toxicity leading to congestive heart failure. This risk is more common in patients who have received prior anthracyclines or who have pre-existing cardiac disease . Severe myelosuppression occurs when idarubicinol is used at effective therapeutic doses .
将来の方向性
特性
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1R)-1-hydroxyethyl]-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10-11,15-17,21,28-29,32-34H,7-9,27H2,1-2H3/t10-,11+,15-,16-,17-,21+,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIBSUUWQWSRQV-LIWFTHACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(C)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)([C@@H](C)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Demethoxydaunorubicinol | |
CAS RN |
86189-66-4 | |
| Record name | Idarubicinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086189664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does idarubicinol exert its antitumor effects?
A1: Like its parent compound, idarubicin, idarubicinol primarily exerts its antitumor effects through multiple mechanisms:
- DNA Intercalation: Idarubicinol inserts itself between DNA base pairs, interfering with DNA replication and transcription. [, , ]
- Topoisomerase II Inhibition: Idarubicinol inhibits topoisomerase II, an enzyme essential for DNA replication and repair, leading to DNA strand breaks and cell death. [, , ]
- Free Radical Generation: Idarubicinol can contribute to the generation of reactive oxygen species (ROS), which damage cellular components like DNA, lipids, and proteins, ultimately promoting cell death. [, ]
Q2: Does idarubicinol demonstrate different levels of DNA damage compared to idarubicin?
A2: Yes, studies on mouse fibrosarcoma cells have shown that while both idarubicin and idarubicinol can induce DNA single-strand breaks, the concentrations needed for idarubicin and idarubicinol to produce 50% growth inhibition were significantly lower than those inducing noticeable DNA damage. []
Q3: Is there a difference in intracellular distribution between idarubicinol and other anthracyclines?
A3: Research suggests that idarubicin and idarubicinol exhibit similar intracellular distribution patterns, maintaining consistent localization within both drug-sensitive and resistant cells. This contrasts with daunorubicin, which shows altered distribution in resistant cells, potentially contributing to the differential resistance profiles observed. []
Q4: What is the molecular formula and weight of idarubicinol?
A4: The molecular formula of idarubicinol is C26H30NO9. Its molecular weight is 498.5 g/mol.
Q5: Are there any specific material compatibility or stability concerns with idarubicinol? Does it have any catalytic properties?
A5: The provided research papers primarily focus on the pharmacological and pharmacokinetic aspects of idarubicinol. Information regarding its material compatibility, stability outside biological contexts, or potential catalytic properties is not detailed in these studies.
Q6: How does the structure of idarubicinol, compared to other anthracyclines, influence its activity and potency?
A6: Idarubicinol, as the 4-demethoxy derivative of daunorubicinol, possesses unique structural features contributing to its pharmacological profile:
- Lipophilicity: The absence of the methoxy group at position 4 increases its lipophilicity compared to daunorubicinol, potentially enhancing its cellular uptake and contributing to its ability to overcome multidrug resistance in certain cases. [, ]
- Metabolism: The presence of the hydroxyl group at position 13 differentiates idarubicinol from its parent compound, idarubicin. This structural difference is key to its metabolic pathway and activity. [, ]
Q7: What are the stability challenges associated with idarubicinol, and what formulation strategies are employed to overcome them?
A7: The research papers provided do not specifically address the stability challenges and formulation strategies for idarubicinol. They primarily focus on its pharmacokinetic properties and activity in biological systems.
Q8: What are the specific SHE (Safety, Health, and Environment) regulations surrounding idarubicinol?
A8: The provided research articles primarily focus on the scientific and clinical aspects of idarubicinol and do not delve into specific SHE regulations. As a potent cytotoxic compound, standard handling procedures for hazardous drugs should be followed.
Q9: What is the pharmacokinetic profile of idarubicinol?
A9: Idarubicinol exhibits unique pharmacokinetic characteristics:
- Formation: It is the primary metabolite of idarubicin, formed via reduction by carbonyl reductase enzymes. [, , ]
- Plasma Levels: Following idarubicin administration, idarubicinol plasma concentrations surpass those of the parent drug and persist for a longer duration. [, , ]
- Half-Life: Idarubicinol has a longer half-life compared to idarubicin, leading to its accumulation in plasma, particularly during prolonged administration. [, , ]
- Elimination: While the exact pathways are not fully elucidated in these papers, biliary excretion is suggested as the major elimination route for anthracyclines, including idarubicinol. []
Q10: Does the route of idarubicin administration affect idarubicinol exposure?
A10: Yes, oral administration of idarubicin generally results in a higher metabolic ratio of idarubicinol to idarubicin in plasma compared to intravenous administration. []
Q11: Is there evidence of idarubicinol penetrating the blood-brain barrier?
A11: While limited, some studies suggest that idarubicinol might demonstrate limited penetration of the blood-brain barrier, though at low levels. [, ]
Q12: Does food intake influence the pharmacokinetics of idarubicinol?
A12: Food intake does not seem to significantly affect the pharmacokinetics of idarubicinol. []
Q13: How does the pharmacokinetic profile of idarubicinol in elderly patients differ from that in younger patients?
A13: Studies indicate that the apparent terminal half-life of idarubicinol is significantly prolonged in elderly patients compared to younger patients. []
Q14: What is the in vitro and in vivo efficacy of idarubicinol against cancer cells?
A14:
- In vitro: Idarubicinol demonstrates significant cytotoxicity against various cancer cell lines, including multidrug-resistant cell lines, though often at slightly higher concentrations than idarubicin. [, , ]
- In vivo: While direct in vivo efficacy studies on idarubicinol are limited in the provided research, its presence at higher concentrations and for a longer duration than idarubicin suggests a potential contribution to the overall antitumor activity observed with idarubicin treatment. [, ]
Q15: What are the known mechanisms of resistance to idarubicinol?
A15: While idarubicin might partially overcome some forms of multidrug resistance, particularly those associated with P-glycoprotein overexpression, research suggests that idarubicinol might still be susceptible to multidrug resistance mechanisms. [, ] This highlights the complexity of drug resistance and the need for further investigation into mechanisms specific to idarubicinol.
Q16: What is the toxicity profile of idarubicinol?
A16: While the research provided doesn't explicitly isolate the toxicity profile of idarubicinol, it is likely to share a similar toxicity profile with idarubicin, given its structural similarity and activity. Myelosuppression is a known dose-limiting toxicity of idarubicin, and its metabolite could contribute to this effect. [, ]
Q17: Are there specific drug delivery systems, biomarkers, or analytical techniques unique to idarubicinol?
A17: The provided studies do not detail any specific drug delivery systems, biomarkers, or analytical techniques uniquely designed for idarubicinol. Standard analytical techniques like high-performance liquid chromatography are employed for its detection and quantification. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



